molecular formula C13H22BrNO3 B3060009 N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide CAS No. 1609400-27-2

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide

Cat. No.: B3060009
CAS No.: 1609400-27-2
M. Wt: 320.22
InChI Key: YYOAVSKSYFOKCQ-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions, attached to a propanamine backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and 2-propanamine.

    Condensation Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde reacts with the amine group of 2-propanamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Salt Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide
  • N-(2,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
  • N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide

Comparison: N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide is unique due to its specific propanamine backbone, which differentiates it from other similar compounds with cycloalkane backbones. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the propanamine backbone may confer different binding affinities to molecular targets compared to cycloheptanamine or cyclohexanamine derivatives.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOAVSKSYFOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-27-2
Record name Benzenemethanamine, 2,4,5-trimethoxy-N-(1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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